

Application Note: Anlotinib in Cell Migration and Invasion Assays

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Compound of Interest

Compound Name: Anlotinib

Cat. No.: B1662124

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Audience: Researchers, scientists, and drug development professionals.

Introduction

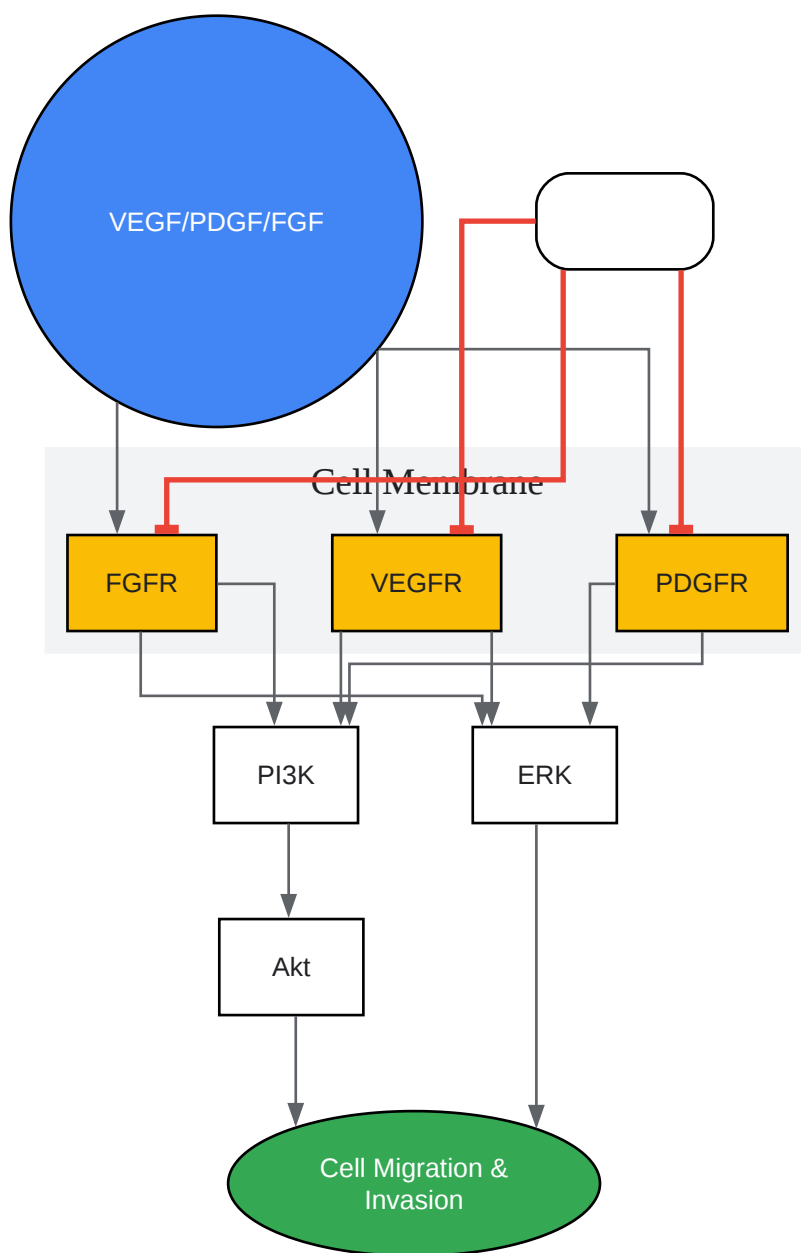
Cell migration and invasion are fundamental cellular processes that are essential for normal physiological events such as embryonic development and wound healing. However, these processes are also hallmarks of cancer metastasis, the primary cause of cancer-related mortality. The ability of cancer cells to migrate from the primary tumor and invade surrounding tissues and distant organs is a critical step in disease progression. **Anlotinib** is an orally administered, small-molecule multi-targeted tyrosine kinase inhibitor (TKI) that targets several receptor tyrosine kinases involved in tumor angiogenesis and proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFR1/2/3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptors (PDGFR α/β), and c-Kit.[1][2][3][4] By inhibiting these key signaling pathways, **Anlotinib** has been shown to suppress tumor cell proliferation, migration, and invasion.[2][5][6] This document provides detailed protocols for assessing the effects of **Anlotinib** on cancer cell migration and invasion using the Transwell assay system.

Mechanism of Action: Inhibition of Pro-Metastatic Signaling

Anlotinib exerts its anti-migratory and anti-invasive effects by blocking the activation of several key signaling pathways crucial for cell motility and tissue degradation.

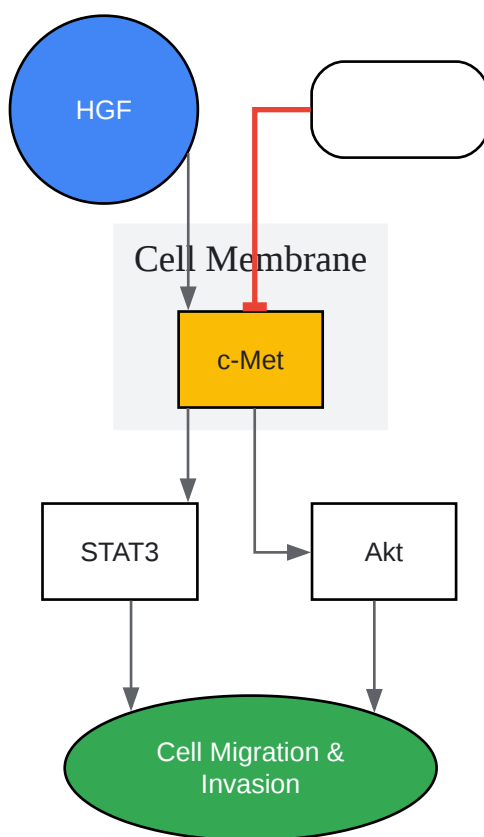
- VEGFR/PDGFR/FGFR Signaling: Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and Fibroblast Growth Factor (FGF) are major pro-angiogenic factors that also promote cancer cell migration.^{[7][8]} **Anlotinib** potently inhibits the phosphorylation of their respective receptors (VEGFR, PDGFR, and FGFR), thereby blocking downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.^{[7][8][9]} Disruption of these pathways leads to reduced cell migration and proliferation.^{[7][9]} ^[10] Preclinical studies have demonstrated that **Anlotinib** inhibits cell migration and the formation of capillary-like tubes in endothelial cells induced by VEGF, PDGF-BB, and FGF-2.^{[2][8][11]}
- c-Met Signaling: The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play a significant role in tumor invasion and metastasis.^{[5][12]} **Anlotinib** has been shown to suppress the c-Met signaling pathway.^{[5][12][13]} By inhibiting the phosphorylation of c-Met, **Anlotinib** can hinder the invasive properties of cancer cells.^{[3][5]} ^[13] Studies have shown that **Anlotinib** suppresses migration and invasion in colorectal carcinoma and small cell lung cancer cells by inhibiting the c-Met pathway.^{[5][13]}

Signaling Pathway Diagrams



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Caption: **Anlotinib** inhibits VEGFR, PDGFR, and FGFR signaling pathways.



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Caption: **Anlotinib** inhibits the HGF/c-Met signaling pathway.

Experimental Summary Data

The following tables summarize the quantitative effects of **Anlotinib** on cell migration and invasion as reported in various studies.

Table 1: Effect of **Anlotinib** on Cell Migration

Cell Line	Anlotinib Concentration	Incubation Time	Key Findings
Human Umbilical Vein Endothelial Cells (HUVEC)	0, 1, 2, 4 µmol/L	24 h	Significant, dose-dependent inhibition of cell migration.[14]
MUM-2B (Malignant Melanoma)	0, 1, 2, 4 µmol/L	24 h	Dose-dependent reduction in cell migration capacity.[14]
C8161 (Malignant Melanoma)	0, 1, 2, 4 µmol/L	24 h	Dose-dependent inhibition of cell migration.[14]
MCF-7 (Breast Cancer)	0, 2, 4, 6 µM	24 h	Significant inhibition of cell migration rate in a concentration-dependent manner. [15]

| EA.hy 926 (Endothelial Cells) | Not specified | Not specified | **Anlotinib** significantly inhibits FGF-2-induced cell migration.[7] |

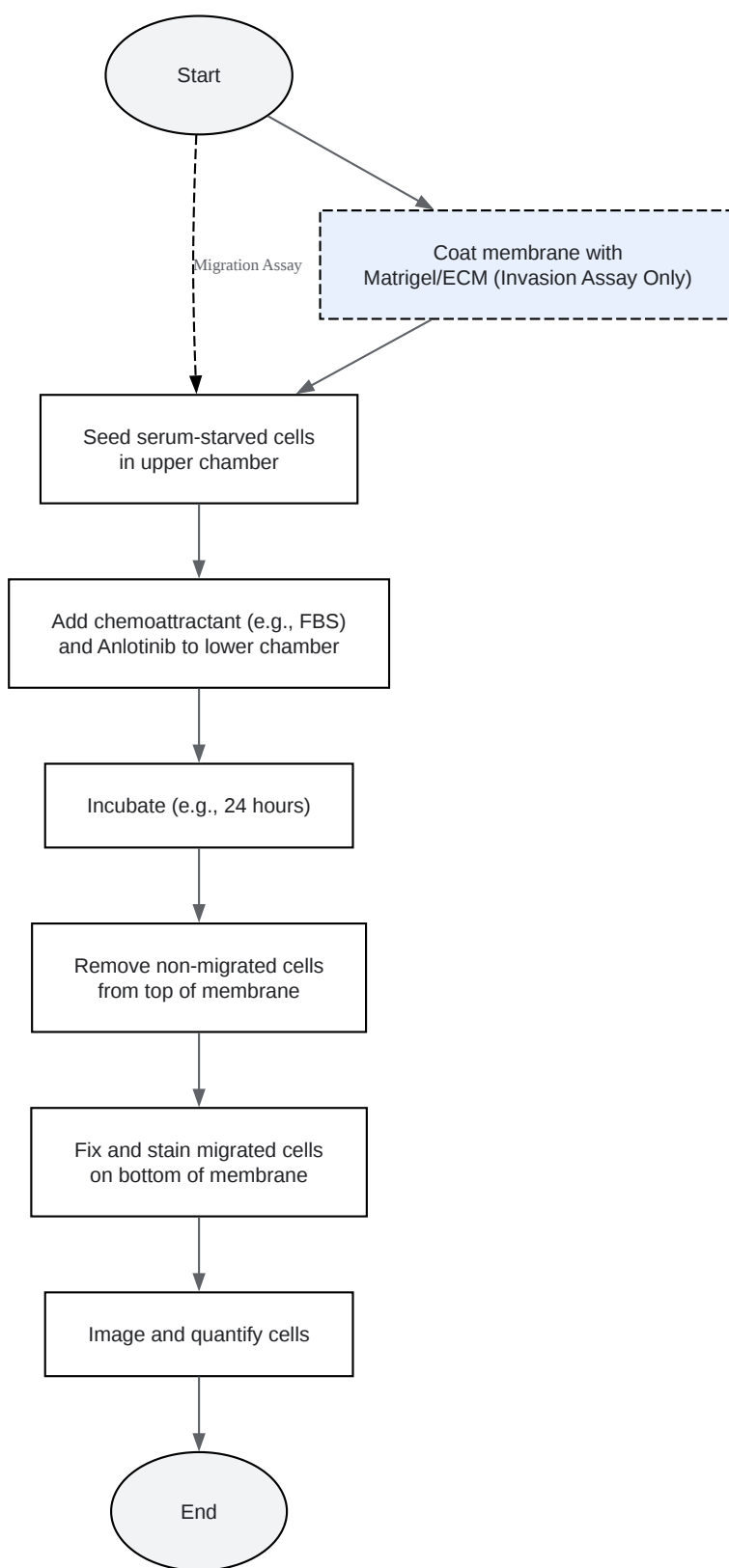
Table 2: Effect of **Anlotinib** on Cell Invasion

Cell Line	Anlotinib Concentration	Incubation Time	Key Findings
H446 (Small Cell Lung Cancer)	Not specified	Not specified	Anlotinib treatment decreased the invasion of H446 cells.[13]
HT-29, LoVo, HCT116 (Colorectal Carcinoma)	1.25, 2.5, 5.0 $\mu\text{mol/L}$	24 h	Anlotinib inhibited invasion and migration of CRC cells.[5]
C643, CAL-62 (Anaplastic Thyroid Carcinoma)	Not specified	Not specified	Anlotinib significantly reduced the invasion of C643 and CAL-62 cells.[12][16]
MCF-7 (Breast Cancer)	0, 2, 4, 6 μM	24 h	The cell invasion rate was significantly inhibited by Anlotinib in a dose-dependent manner.[15]

| CT26 (Colorectal Cancer) | Not specified | Not specified | **Anlotinib** inhibited the invasion of CT26 cells in a dose-dependent manner.[9] |

Experimental Workflow

The general workflow for a Transwell migration or invasion assay is depicted below. The key difference is the coating of the Transwell membrane with an extracellular matrix (ECM) gel, such as Matrigel, for the invasion assay.[17][18]



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Caption: General workflow for Transwell migration and invasion assays.

Detailed Experimental Protocols

These protocols describe the use of Transwell inserts (e.g., 8 µm pore size) in a 24-well plate format to assess the effect of **Anlotinib** on cell migration and invasion.

Protocol 1: Transwell Cell Migration Assay

This assay measures the ability of cells to move through a porous membrane in response to a chemoattractant.^{[18][19]}

Materials:

- 24-well Transwell inserts (8.0 µm pore size) and companion plates
- Cancer cell line of interest
- Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS)
- Serum-free medium
- **Anlotinib** stock solution (dissolved in DMSO)
- Chemoattractant (e.g., 10-20% FBS)
- Phosphate-Buffered Saline (PBS)
- Fixation Solution: 4% Paraformaldehyde or 100% Methanol
- Staining Solution: 0.1% - 0.5% Crystal Violet in methanol or water
- Cotton swabs
- Inverted microscope with a camera

Procedure:

- Cell Preparation:
 - Culture cells to 70-80% confluency.

- Serum-starve the cells for 12-24 hours by replacing the complete medium with a serum-free medium. This minimizes basal migration and sensitizes cells to the chemoattractant.
- Harvest the cells using trypsin, wash with PBS, and resuspend in serum-free medium at a concentration of 1×10^5 to 5×10^5 cells/mL.
- Assay Setup:
 - Add 600 μ L of complete medium containing the chemoattractant (e.g., 10% FBS) to the lower chambers of the 24-well plate.
 - Add the desired concentrations of **Anlotinib** (and a vehicle control, e.g., DMSO) to the medium in the lower chambers.
 - Carefully place the Transwell inserts into the wells.
 - Add 200 μ L of the prepared cell suspension to the upper chamber of each insert.[\[15\]](#)
- Incubation:
 - Incubate the plate at 37°C in a 5% CO₂ humidified incubator for a period determined by the cell type's migratory potential (typically 12-48 hours).
- Staining and Visualization:
 - After incubation, carefully remove the inserts from the wells.
 - Use a cotton swab to gently remove the non-migrated cells and media from the upper surface of the membrane.[\[17\]](#)[\[20\]](#)
 - Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution (e.g., cold methanol) for 10-20 minutes.[\[15\]](#)[\[19\]](#)
 - Wash the inserts with PBS or distilled water.
 - Stain the cells by immersing the inserts in Crystal Violet solution for 15-20 minutes.[\[15\]](#)
 - Gently wash the inserts with water to remove excess stain and allow them to air dry.

- Quantification:
 - Visualize the stained membrane using an inverted microscope.
 - Capture images from at least five random fields of view per membrane.
 - Count the number of migrated cells manually or using image analysis software (e.g., ImageJ).
 - Calculate the average number of migrated cells per field for each condition and plot the results.

Protocol 2: Transwell Cell Invasion Assay

This assay assesses the ability of cells to degrade and move through a layer of extracellular matrix (ECM), mimicking in vivo invasion.[\[17\]](#)[\[21\]](#)

Materials:

- All materials listed for the Migration Assay.
- ECM Gel (e.g., Corning® Matrigel® Basement Membrane Matrix)
- Cold, sterile pipette tips and microcentrifuge tubes
- Ice

Procedure:

- Preparation of Invasion Chambers:
 - Thaw the Matrigel on ice overnight in a 4°C refrigerator. All subsequent steps involving Matrigel must be performed on ice using pre-chilled materials to prevent premature gelling.[\[22\]](#)
 - Dilute the Matrigel to the desired concentration (e.g., 1 mg/mL) with cold, serum-free medium.

- Carefully add 50-100 μL of the diluted Matrigel solution to the center of the upper chamber of each Transwell insert, ensuring the membrane surface is evenly coated.
- Incubate the plate at 37°C for 1-2 hours to allow the Matrigel to solidify into a gel.[19]
- Cell Preparation:
 - Prepare serum-starved cells as described in the migration assay protocol.
- Assay Setup:
 - Once the Matrigel has solidified, gently wash the gel with serum-free medium to rehydrate it.
 - Set up the lower and upper chambers as described in the migration assay protocol (Steps 2.1 - 2.4), seeding the cells on top of the Matrigel layer.
- Incubation:
 - Incubate the plate at 37°C in a 5% CO₂ incubator. The incubation time for invasion assays is typically longer than for migration assays (e.g., 24-72 hours) to allow for matrix degradation.
- Staining and Quantification:
 - Follow the same procedure for removing non-invaded cells, fixation, staining, and quantification as described in the migration assay protocol (Steps 4 and 5). Note that the Matrigel layer will also be removed when swabbing the top of the membrane.

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